molecular formula C8H7ClF3N B3100476 3-chloro-N-methyl-5-(trifluoromethyl)aniline CAS No. 1369812-62-3

3-chloro-N-methyl-5-(trifluoromethyl)aniline

Cat. No.: B3100476
CAS No.: 1369812-62-3
M. Wt: 209.59 g/mol
InChI Key: SIMOTWYIWOKRQT-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-5-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a chloro group, and a methylated aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)aniline typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction and subsequent substitution reactions. For instance, a Friedel-Crafts acylation can be followed by a Clemmensen reduction to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate efficient synthesis. The specific details of industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chloro or trifluoromethyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-chloro-N-methyl-5-(trifluoromethyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-methyl-5-(trifluoromethyl)aniline is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMOTWYIWOKRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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